N-tert-Butoxycarbonyl Mirabegron
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Overview
Description
N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl Mirabegron involves the protection of the amino group in Mirabegron with the tert-butoxycarbonyl group. This can be achieved by reacting Mirabegron with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the protection of the amino group and subsequent purification of the product .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl Mirabegron undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group is retained during the reaction.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, acetonitrile.
Major Products:
Scientific Research Applications
Mechanism of Action
N-tert-Butoxycarbonyl Mirabegron exerts its effects by acting as a beta-3 adrenergic receptor agonist. The activation of beta-3 receptors leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases the bladder’s storage capacity, thereby alleviating symptoms of urgency and frequency . The Boc group itself does not participate in the mechanism of action but serves to protect the amine group during synthesis .
Comparison with Similar Compounds
Mirabegron: The parent compound without the Boc protection, used directly as a therapeutic agent for overactive bladder.
N-Boc-protected Amines: Other compounds where the Boc group is used to protect amines during synthesis.
Uniqueness: N-tert-Butoxycarbonyl Mirabegron is unique in that it combines the therapeutic properties of Mirabegron with the protective benefits of the Boc group. This allows for more versatile synthetic applications and the ability to perform selective reactions without affecting the amine group .
Properties
IUPAC Name |
tert-butyl N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30(16-22(31)19-7-5-4-6-8-19)14-13-18-9-11-20(12-10-18)28-23(32)15-21-17-35-24(27)29-21/h4-12,17,22,31H,13-16H2,1-3H3,(H2,27,29)(H,28,32)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQURKCOFMEJLM-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)CC(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)C[C@@H](C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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